Emepronium, specifically in its bromide form known as Emepronium Bromide, is an anticholinergic medication primarily utilized in urology as an antispasmodic agent. It is effective in alleviating bladder spasms and is commonly prescribed for conditions such as urinary incontinence and postoperative bladder dysfunction. The compound is characterized by its ability to relax smooth muscles, particularly in the urinary tract, thereby reducing the frequency of involuntary contractions.
Emepronium Bromide was first synthesized in the mid-20th century and has since been studied extensively for its pharmacological properties. It is marketed under various brand names, including Cetiprin. The compound is derived from a heterocyclic structure that incorporates a para-fluorophenyl group, contributing to its pharmacological activity.
Emepronium Bromide falls under the category of anticholinergic drugs. These medications work by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction, thereby providing muscle relaxation.
Emepronium can be synthesized through several methods, primarily involving quaternization reactions. The synthesis typically begins with the preparation of 1-dialkylaminoethyl-2-aminobenzimidazoles, which are then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to form the desired quaternary ammonium salt.
These methods ensure high yields and purity of the final product, with reaction conditions optimized to prevent degradation of sensitive intermediates .
Emepronium Bromide has a complex molecular structure characterized by the following features:
The compound's three-dimensional structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, which provide insights into its functional groups and bonding characteristics .
Emepronium Bromide participates in several chemical reactions typical of quaternary ammonium compounds:
Emepronium Bromide exerts its therapeutic effects by blocking muscarinic acetylcholine receptors in smooth muscle tissues:
Clinical studies indicate that Emepronium effectively decreases episodes of bladder spasms post-surgery without significant adverse effects on renal or hepatic function .
These properties are crucial for determining suitable formulations for clinical use .
Emepronium Bromide has several scientific and clinical applications:
Emepronium bromide is a quaternary ammonium compound with the systematic chemical name ethyl(dimethyl)[(1-methyl-3,3-diphenylpropyl)azanium] bromide. Its molecular formula is C₂₀H₂₈N⁺·Br⁻, corresponding to a molecular weight of 362.35 g/mol for the bromide salt [2] [7]. The cationic structure features a central nitrogen atom bonded to four carbon groups: one ethyl group, two methyl groups, and a complex 1-methyl-3,3-diphenylpropyl chain. This configuration classifies emepronium as a diphenylmethane derivative within the broader family of aralkylamines [1].
The 1-methyl-3,3-diphenylpropyl moiety introduces a chiral center at the carbon bearing the methyl group, resulting in potential stereoisomers. While PubChem lists separate entries for (R)- and (S)- emepronium bromide [5] [9], the specific stereochemical configuration employed therapeutically and its implications for muscarinic receptor binding affinity or selectivity remain inadequately characterized in the available scientific literature. The quaternary ammonium nitrogen confers a permanent positive charge, fundamentally influencing its physicochemical behavior and biological interactions.
As a quaternary ammonium bromide salt, emepronium exhibits high water solubility, a critical property for its formulation and absorption. However, this solubility profile comes with significant stability and reactivity considerations. The compound demonstrates limited stability in alkaline conditions, where hydrolysis can occur. Its reactivity profile is characterized by susceptibility to nucleophilic displacement at the carbon atoms adjacent to the positively charged nitrogen (α-carbons), although this is sterically hindered somewhat by the methyl and ethyl groups [1] [8].
Table 1: Key Physicochemical Properties of Emepronium Bromide
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₈N⁺·Br⁻ | Defines atomic composition and molecular weight (362.35 g/mol) |
Chemical Class | Quaternary Ammonium Salt; Diphenylmethane | Dictates solubility, charge, and biological activity |
Water Solubility | High | Facilitates gastrointestinal absorption and formulation |
Charge | Permanent Positive (Cationic) | Prevents blood-brain barrier penetration; enhances binding to anionic receptor sites |
Stability | Sensitive to Alkaline pH | Requires controlled formulation pH |
Stereochemistry | Chiral Center Present | Potential for stereoisomers with differing biological activities |
A critical physicochemical consequence of its permanent positive charge is the inability to passively cross lipid membranes, including the blood-brain barrier. This significantly restricts its distribution within the body and minimizes central nervous system (CNS) effects compared to tertiary amine antimuscarinics like atropine or scopolamine [3] [6]. However, this charge facilitates strong ionic interactions with the anionic binding sites within the muscarinic acetylcholine receptor (mAChR) orthosteric pocket.
Emepronium bromide functions pharmacologically as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves binding to the orthosteric site of mAChRs, thereby preventing the endogenous neurotransmitter acetylcholine (ACh) from binding and activating the receptor [1] [6]. This blockade inhibits G-protein coupled signal transduction pathways downstream of receptor activation. While definitive subtype selectivity data for emepronium is less extensive than for newer agents, DrugBank identifies it as a modulator of the M5 muscarinic receptor subtype (CHRM5) in humans [1]. However, like many classical antimuscarinics, it likely exhibits significant affinity for other subtypes, particularly the M3 receptor, which is the primary mediator of acetylcholine-induced smooth muscle contraction in the bladder detrusor muscle [3] [6].
Table 2: Pharmacological Profile of Emepronium Bromide
Pharmacological Attribute | Characteristics of Emepronium Bromide |
---|---|
Primary Mechanism | Competitive Antagonist at Muscarinic Acetylcholine Receptors (mAChRs) |
Key Receptor Subtype Target | Modulator of M5 subtype; Likely significant affinity for M3 subtype |
Functional Effect (Urinary) | Reduces detrusor muscle tone and contractility |
Functional Effect (Salivary) | Decreases salivary gland secretion (contributing to dry mouth) |
Onset/Duration | Presumed rapid onset; Duration not well characterized in literature |
Antagonism at the M3 receptors located on the detrusor smooth muscle of the urinary bladder is the fundamental mechanism underpinning emepronium's therapeutic use as an antispasmodic agent for urinary incontinence and overactive bladder [2] [4]. By inhibiting M3 receptor activation, emepronium reduces involuntary bladder contractions, increases bladder capacity, and decreases urinary urgency and frequency. Antagonism at M3 receptors on salivary gland acinar cells is responsible for the common anticholinergic side effect of reduced salivation (dry mouth), illustrating the lack of tissue selectivity inherent in many classical muscarinic antagonists [3] [6].
The classification of emepronium as a quaternary ammonium compound (QAC) is pharmacologically pivotal. This structural class is defined by a central nitrogen atom covalently bonded to four organic substituents, resulting in a permanent positive charge independent of environmental pH. This imparts several key attributes:
The quaternary ammonium structure places emepronium within a broader class of therapeutic agents sharing similar pharmacokinetic and distribution limitations but offering advantages in terms of reduced central nervous system toxicity compared to their tertiary amine counterparts.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7